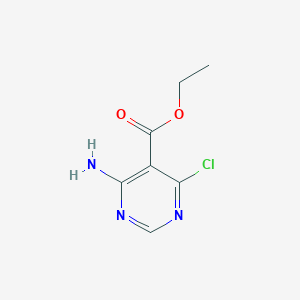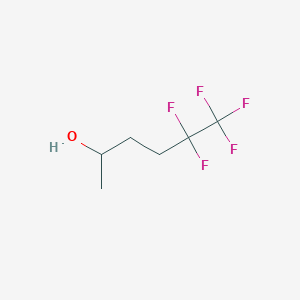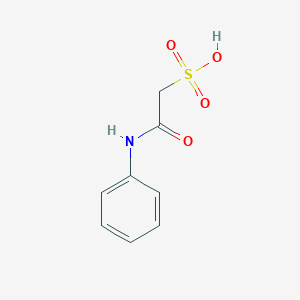
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with nearby molecules upon activation by light.
Vorbereitungsmethoden
The synthesis of 5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine typically involves multiple steps. One common method includes the reaction of 3-methyl-3H-diazirine with a pentan-1-amine derivative under specific conditions. The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity .
Analyse Chemischer Reaktionen
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Photochemical Reactions: Upon exposure to UV light, the diazirine ring can form reactive intermediates that covalently bond with nearby molecules
Wissenschaftliche Forschungsanwendungen
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Biological Labeling: It is used as a photoaffinity label to study protein interactions and enzyme activities.
Chemical Probes: Researchers use this compound to investigate molecular interactions and pathways.
Drug Development: It aids in the identification of drug targets and the study of drug-receptor interactions.
Material Science: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine involves the activation of the diazirine ring by UV light. Upon activation, the ring forms a highly reactive carbene intermediate. This intermediate can insert into nearby C-H, N-H, or O-H bonds, forming covalent bonds with the target molecules. This property makes it a valuable tool for studying molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
5-(3-methyl-3H-diazirin-3-yl)pentan-1-amine can be compared with other diazirine-containing compounds such as:
3-(3-methyl-3H-diazirin-3-yl)propan-1-amine: Similar in structure but with a shorter carbon chain.
5-(3-methyl-3H-diazirin-3-yl)pentanoic acid: Contains a carboxylic acid group instead of an amine group.
2-pentanone, 5-(3-methyl-3H-diazirin-3-yl): Contains a ketone group instead of an amine group.
The uniqueness of this compound lies in its specific reactivity and the presence of the amine group, which allows for additional functionalization and applications .
Eigenschaften
Molekularformel |
C7H15N3 |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
5-(3-methyldiazirin-3-yl)pentan-1-amine |
InChI |
InChI=1S/C7H15N3/c1-7(9-10-7)5-3-2-4-6-8/h2-6,8H2,1H3 |
InChI-Schlüssel |
UCSXGEMDJHQIKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


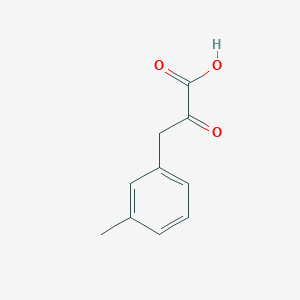


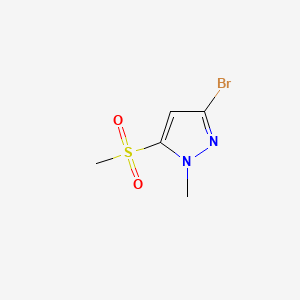

![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)

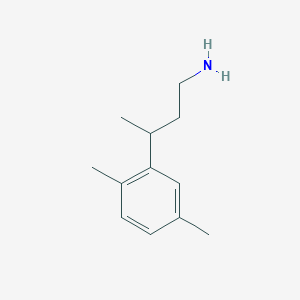
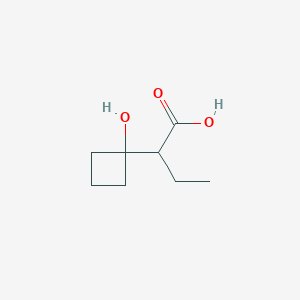
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)
![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)
